molecular formula C22H19N3O3 B11569774 2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11569774
M. Wt: 373.4 g/mol
InChI Key: NIYQMYRMPIYCDM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with methoxy and methoxyphenyl groups, as well as an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution on the Pyridine Ring: The pyridine ring is functionalized with methoxy and methoxyphenyl groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the substituted pyridine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde derivatives.

    Reduction: Formation of amine derivatives from the oxadiazole ring.

    Substitution: Various substituted pyridine and oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its application:

    Pharmacological Effects: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

    Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(4-methoxyphenyl)pyridine: Lacks the oxadiazole ring, making it less versatile in terms of reactivity and applications.

    3-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Lacks the pyridine ring, which reduces its potential in medicinal chemistry and materials science.

    2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness

2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of its functional groups, which confer a wide range of reactivity and applications. The presence of both the pyridine and oxadiazole rings allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H19N3O3/c1-14-6-4-5-7-17(14)22-24-20(25-28-22)18-12-13-19(23-21(18)27-3)15-8-10-16(26-2)11-9-15/h4-13H,1-3H3

InChI Key

NIYQMYRMPIYCDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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